Aqueous Solubility Enhancement: LogP Reduction vs. 5-Amino-6-azaindole
5-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one exhibits a calculated logP of -0.38, significantly lower than that of its non-oxidized analog 5-amino-6-azaindole (1H-pyrrolo[2,3-c]pyridin-5-amine, CAS 174610-12-9) which lacks the carbonyl group . While direct logP data for the comparator is not available from the same source, the presence of the lactam carbonyl introduces a strong hydrogen bond acceptor (3 total HBA) and increases polarity, driving the logP into negative values. In contrast, the non-oxidized 5-amino-6-azaindole is predicted to be more lipophilic based on its structure and the general trend that pyrrolopyridines are more basic than indole [1]. This difference in lipophilicity directly impacts aqueous solubility and may influence oral bioavailability and formulation strategies .
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | logP = -0.38 (calculated) |
| Comparator Or Baseline | 5-amino-6-azaindole (1H-pyrrolo[2,3-c]pyridin-5-amine, CAS 174610-12-9) - logP not available but structurally more lipophilic due to absence of carbonyl |
| Quantified Difference | Target compound logP is negative; comparator expected to be positive or higher |
| Conditions | Calculated logP data from vendor datasheet |
Why This Matters
Lower logP correlates with improved aqueous solubility, which can enhance formulation options and reduce the need for complex solubilization techniques during in vitro and in vivo studies.
- [1] Elgemeie GH, et al. Pyrrolopyridines: An update on recent advancements in synthesis and biological activities. In: Pyrrolopyridines. ScienceDirect Topics. Accessed 2026. View Source
